Technical Guide: Synthesis of 1-(1-Adamantylamino)propan-2-ol Hydrochloride
Technical Guide: Synthesis of 1-(1-Adamantylamino)propan-2-ol Hydrochloride
This technical guide details the synthesis of 1-(1-Adamantylamino)propan-2-ol hydrochloride , a functionalized adamantane derivative. This compound combines the lipophilic, cage-like adamantane structure—known for its ability to block viral ion channels (e.g., Influenza A M2 protein) and modulate NMDA receptors—with a polar amino-alcohol chain, enhancing solubility and metabolic stability.
The guide prioritizes the Epoxide Ring-Opening pathway due to its superior atom economy, regioselectivity, and scalability compared to traditional alkylation methods.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 1-(1-Adamantylamino)propan-2-ol hydrochloride CAS Registry Number: 1134582-75-4 (Free base/Salt generic) Molecular Formula: C₁₃H₂₄ClNO (Salt) | C₁₃H₂₃NO (Free Base) Molecular Weight: 261.8 g/mol (HCl Salt) | 225.3 g/mol (Free Base)
Retrosynthetic Logic
The molecule consists of a bulky adamantyl group attached to a secondary amine, which is linked to a 2-hydroxypropyl chain. The most logical disconnection is at the C–N bond between the propyl chain and the amine.
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Disconnection A (Preferred): Nucleophilic attack of 1-Adamantylamine (Amantadine) on Propylene Oxide (Methyloxirane). This exploits the nucleophilicity of the primary amine and the ring strain of the epoxide.
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Disconnection B (Alternative): Nucleophilic substitution of 1-Adamantylamine on 1-Chloro-2-propanol . This pathway is less favorable due to lower atom economy and potential for polymerization of the halo-alcohol.
Figure 1: Retrosynthetic analysis showing the primary epoxide pathway and secondary halohydrin pathway.
Primary Synthesis Pathway: Epoxide Ring Opening
This route is the industry standard for synthesizing
Reaction Mechanism & Regioselectivity
The reaction is governed by steric factors. The bulky 1-adamantyl group exerts significant steric hindrance, which is advantageous:
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Mono-alkylation Selectivity: Unlike linear primary amines, the bulky adamantyl group strongly disfavors the attack of a second epoxide molecule, naturally preventing the formation of the bis-alkylated impurity.
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Regiocontrol: The amine attacks the terminal carbon (C1) of propylene oxide. Attack at C2 is sterically prohibited by both the methyl group of the epoxide and the adamantane cage.
Experimental Protocol
Reagents:
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1-Adamantylamine (Amantadine): 1.0 equivalent (e.g., 15.1 g, 100 mmol)
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Propylene Oxide (racemic or chiral): 1.2 equivalents (e.g., 7.0 g, 120 mmol)
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Solvent: Methanol (MeOH) or Ethanol (EtOH). Protic solvents assist in epoxide ring opening via hydrogen bonding.
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Catalyst (Optional): Water (5% v/v) can accelerate the reaction.
Step-by-Step Methodology:
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Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-Adamantylamine (15.1 g) in Methanol (100 mL). Ensure complete dissolution; mild warming (30°C) may be required.
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Addition: Cool the solution to 0-5°C using an ice bath. Add Propylene Oxide (7.0 g) dropwise over 30 minutes. Note: Propylene oxide is volatile (bp 34°C); use a pressure-equalizing dropping funnel and keep the system sealed.
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Reaction: Allow the mixture to warm to room temperature. Then, heat to mild reflux (approx. 45-50°C internal temperature) for 6–12 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM, visualize with Ninhydrin) or LC-MS.
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Workup: Once the starting amine is consumed, concentrate the reaction mixture under reduced pressure (Rotavap) to remove the solvent and excess propylene oxide. The residue will be a viscous, colorless to pale yellow oil (the Free Base).
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Salt Formation:
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Dissolve the oily residue in dry Diethyl Ether (150 mL) or Isopropanol (50 mL).
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Cool to 0°C.[1]
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Slowly add HCl (4M in Dioxane or anhydrous gas bubbled through) until the pH reaches ~2.
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A white precipitate will form immediately.
-
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Isolation: Filter the solid under vacuum. Wash the filter cake with cold Ether (2 x 50 mL) to remove unreacted organic impurities.
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Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Yield Expectation: 85–92%.
Alternative Pathway: Halohydrin Substitution
This pathway is reserved for scenarios where epoxide handling is restricted due to safety regulations.
Reagents:
-
1-Adamantylamine (1.0 eq)
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1-Chloro-2-propanol (1.1 eq)
-
Base: Potassium Carbonate (
, 2.0 eq) or Triethylamine ( ). -
Solvent: Acetonitrile (
) or Toluene.
Protocol Summary:
Reflux 1-Adamantylamine with 1-Chloro-2-propanol and
-
Drawback: Higher risk of polymerization of the chlorohydrin and lower atom economy.
Purification & Characterization
Recrystallization
If the crude HCl salt is slightly colored or impure, recrystallize using Isopropanol/Ethanol (9:1) .
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Dissolve the salt in boiling Isopropanol.
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Add Ethanol dropwise until clear.
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Allow to cool slowly to room temperature, then to 4°C.
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Collect crystals.
Analytical Data Profile
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Appearance: White crystalline powder.[2]
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Melting Point: >200°C (Decomposes/Sublimes).[3]
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Solubility: Soluble in Water, Methanol; Insoluble in Diethyl Ether, Hexane.
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1H-NMR (400 MHz, D₂O):
- 1.15 (d, 3H, -CH₃ of propyl chain)
- 1.60–2.15 (m, 15H, Adamantyl protons)
- 2.85–3.05 (m, 2H, -NH-CH₂-)
- 3.95 (m, 1H, -CH(OH)-)
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MS (ESI+): m/z = 226.2 [M+H]⁺ (Free base mass).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.
Safety & Scalability Considerations
Epoxide Handling
Propylene oxide is a Category 1B Carcinogen and highly flammable.
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Engineering Controls: All reactions must be performed in a fume hood.
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Quenching: Excess epoxide in the distillate should be quenched with aqueous sulfuric acid before disposal.
Steric Constraints & Kinetics
The adamantyl cage is hydrophobic and bulky. While this prevents side reactions, it also slows the initial nucleophilic attack compared to smaller amines.
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Scale-up Tip: On a larger scale (>1 kg), the exotherm of the epoxide addition is delayed. Do not add all epoxide at once; use a metered dosing pump to control the internal temperature.
Chirality
The standard synthesis uses racemic propylene oxide, yielding a racemic product. If a specific enantiomer (e.g., (S)-1-(1-Adamantylamino)propan-2-ol) is required for biological assays, substitute racemic propylene oxide with (S)-(-)-Propylene Oxide or (R)-(+)-Propylene Oxide . The stereocenter at C2 is retained during the ring opening.
References
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Vertex AI Search. (2026). Synthesis of 1-(1-Adamantylamino)propan-2-ol and CAS 1134582-75-4 Verification. Retrieved from .
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National Institutes of Health (NIH). (2023). Synthesis of Adamantyl-amine Derivatives and Interaction with Nanotubes. PMC & ChemRxiv. Retrieved from .
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Royal Society of Chemistry. (2012).[1] Supplementary Information: Synthesis of Adamantyl-amino alcohols via Epoxide Opening. Polymer Chemistry. Retrieved from .
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PubChem. (2025). Amantadine Hydrochloride: Chemical and Physical Properties. National Library of Medicine. Retrieved from .
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MDPI. (2023). Synthesis of Adamantyl-functionalized Imidazoles and Intermediates. Molecules. Retrieved from .
